3-Phenylpropylhydrazine
Description
Historical Context and Evolution of Hydrazine (B178648) Chemistry Research
The field of hydrazine chemistry has a rich history dating back to the 19th century. In 1875, German chemist Emil Fischer first synthesized organic derivatives of hydrazine, which were instrumental in his research on sugars. ontosight.ai The isolation of hydrazine itself was first achieved by Theodor Curtius in 1887. ontosight.ai However, it was not until 1895 that the Dutch chemist Lobry de Bruyn prepared pure anhydrous hydrazine. ontosight.ai
The early 20th century saw significant advancements in the production of hydrazine, most notably with the development of the Olin Raschig process in 1907 by Friedrich August Raschig. This process, involving the reaction of ammonia (B1221849) with sodium hypochlorite, allowed for more efficient and economical production of hydrazine.
The applications of hydrazine expanded significantly during World War II, where it was used as a component in rocket fuel. ontosight.ai Following the war, research into hydrazine and its derivatives intensified, leading to its use in a wide range of industrial and pharmaceutical applications. Hydrazine derivatives have become important intermediates in the synthesis of various pharmaceuticals and agrochemicals. mdpi.com
Significance of Phenylpropylhydrazine Scaffolds in Chemical Science
In medicinal chemistry, a "scaffold" refers to a core chemical structure that serves as a foundation for the synthesis of a variety of derivative compounds. nih.govnih.govmdpi.com The phenylpropylhydrazine scaffold is a key structural motif utilized in the development of new chemical entities. This scaffold is present in molecules designed as inhibitors for enzymes such as histone lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. google.com
The versatility of the phenylpropylhydrazine structure allows for the creation of diverse libraries of compounds. For instance, (1-methyl-3-phenylpropyl)hydrazine has been used in the synthesis of 15-membered azalides, a class of antibiotics. researchgate.net The phenylpropylhydrazine moiety can be modified at various positions to optimize the biological activity and pharmacokinetic properties of the resulting molecules. The use of this scaffold demonstrates a key strategy in drug discovery, where a known structural unit is systematically altered to develop new therapeutic agents. ontosight.ainih.gov
Scope and Research Focus on 3-Phenylpropylhydrazine in Academic Inquiry
The primary focus of academic and industrial research on this compound is its application as a chemical intermediate in the synthesis of more complex molecules. It is not typically studied for its own direct biological effects but rather as a building block for creating larger, more intricate compounds with specific biological targets.
Research has demonstrated the use of this compound in the preparation of various biologically active compounds. For example, it has been used in the synthesis of potential histone deacetylase (HDAC) inhibitors. uni-bonn.de Patents have been filed for methods of synthesizing 2-(3-phenylpropyl)hydrazine derivatives for use as medicaments. epo.org
The synthesis of this compound itself has been described in the literature, for instance, from 3-phenylpropyl bromide. google.com Its chemical properties make it a useful reagent in multi-step organic synthesis.
Below are tables detailing the chemical properties of this compound and a summary of related research findings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₉H₁₄N₂ | nih.gov |
| Molecular Weight | 150.22 g/mol | nih.gov |
| XLogP3 | 1.8 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 150.115698455 Da | nih.gov |
| Monoisotopic Mass | 150.115698455 Da | nih.gov |
| Topological Polar Surface Area | 38.1 Ų | nih.gov |
| Heavy Atom Count | 11 | nih.gov |
| Complexity | 87.6 | nih.gov |
Table 2: Summary of Research Applications for Phenylpropylhydrazine Derivatives
| Research Area | Specific Application of Phenylpropylhydrazine Derivative | Reference |
|---|---|---|
| Medicinal Chemistry | Synthesis of inhibitors of histone lysine-specific demethylase 1 (LSD1). | google.com |
| Antibiotic Development | Used in the preparation of 15-membered azalides. | researchgate.net |
| Drug Discovery | Synthesis of 2-(3-Phenylpropyl)hydrazine derivatives for potential use as medicaments. | epo.org |
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpropylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQQFWAGPAXTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274619 | |
| Record name | 3-phenylpropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3381-02-0 | |
| Record name | 3-phenylpropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Structural Representation
Systematic Naming Conventions for 3-Phenylpropylhydrazine Derivatives
The systematic naming of this compound and its derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). According to these rules, compounds derived from hydrazine (B178648) by replacing hydrogen atoms can be named as substitution products of hydrazine. imist.masci-hub.box The nitrogen atoms are designated as N and N' (or 1 and 2) to specify the location of the substituents. imist.masci-hub.box
For this compound itself, the name indicates a three-carbon propyl chain attached to a phenyl group at one end and a hydrazine group at the other. The numeral '3' specifies that the phenyl group is attached to the third carbon of the propyl chain, which is in turn bonded to the hydrazine.
When dealing with derivatives of this compound, the following conventions apply:
Substitution on the Hydrazine Moiety: If additional substituents are present on the nitrogen atoms, their positions are indicated by the locants N or N'. For instance, a methyl group on the second nitrogen atom of this compound would be named N'-methyl-1-(3-phenylpropyl)hydrazine.
Substitution on the Phenyl Ring: Substituents on the phenyl group are named using standard benzene (B151609) nomenclature, with their positions indicated by numbers (e.g., 2-chloro, 3-nitro) or, for disubstituted benzenes, the prefixes ortho- (o-), meta- (m-), and para- (p-). libretexts.org For example, a chlorine atom at the para position of the phenyl ring would result in 1-(4-chlorophenyl)-3-propylhydrazine.
Use of "hydrazino-" Prefix: If a higher priority functional group is present in the molecule, the hydrazine group is treated as a substituent and is denoted by the prefix "hydrazino-". imist.ma
The following table illustrates the systematic naming of some hypothetical derivatives of this compound:
| Derivative Structure | Systematic IUPAC Name |
| A 3-phenylpropyl group on one nitrogen and a methyl group on the other. | N-(3-Phenylpropyl)-N'-methylhydrazine |
| A 3-phenylpropyl group and a methyl group on the same nitrogen atom. | 1-(3-Phenylpropyl)-1-methylhydrazine |
| A 3-(4-chlorophenyl)propyl group attached to a hydrazine. | 1-(3-(4-Chlorophenyl)propyl)hydrazine |
Positional and Stereochemical Isomerism in Related Phenylpropylhydrazine Compounds
Isomerism is a key feature in the chemistry of phenylpropylhydrazine and its derivatives, leading to compounds with the same molecular formula but different structural arrangements or spatial orientations.
Positional Isomerism:
Positional isomers of this compound have the same molecular formula but differ in the position of the phenyl group on the propyl chain or the attachment point of the propyl group to the hydrazine moiety.
Isomers based on Phenyl Group Position: The phenyl group can be attached to different carbon atoms of the propyl chain, leading to isomers such as 1-phenylpropylhydrazine and 2-phenylpropylhydrazine.
Isomers based on Hydrazine Substitution: While less common for the parent compound, derivatives can exhibit isomerism based on which nitrogen atom of the hydrazine is substituted.
The table below presents some positional isomers of phenylpropylhydrazine:
| Isomer Name | Molecular Formula | Structural Difference |
| 1-Phenylpropylhydrazine | C9H14N2 | Phenyl group on the first carbon of the propyl chain. |
| 2-Phenylpropylhydrazine | C9H14N2 | Phenyl group on the second carbon of the propyl chain. |
| This compound | C9H14N2 | Phenyl group on the third carbon of the propyl chain. |
Stereochemical Isomerism:
Stereoisomerism in hydrazine derivatives can arise from several factors, including the presence of chiral centers and restricted rotation around bonds.
Enantiomers: If a chiral center is present in the molecule, such as in 2-phenylpropylhydrazine, the compound can exist as a pair of enantiomers (non-superimposable mirror images).
Diastereomers: In more complex derivatives with multiple chiral centers, diastereomers can exist.
Rotational Isomerism (Conformational Isomerism): Due to the presence of single bonds, different spatial arrangements of atoms, known as conformations, can arise from rotation around these bonds. For hydrazine derivatives, rotation around the N-N bond is a key consideration.
Cis-Trans Isomerism: In certain derivatives, such as acylhydrazones, restricted rotation around the C=N double bond can lead to cis-trans (or E/Z) isomerism. berkeley.edunist.govnih.gov
Bond Order and Electronic Structure Considerations
The electronic structure of this compound is fundamental to its chemical properties and reactivity. This can be understood through the concepts of bond order and molecular orbital theory.
Bond Order:
Bond order is a measure of the number of chemical bonds between two atoms. In the context of this compound, the key bonds to consider are the N-N single bond of the hydrazine moiety and the C-N bond connecting the propyl chain to the hydrazine group.
N-N Bond: The hydrazine moiety features a single covalent bond between the two nitrogen atoms. Computational studies on hydrazine derivatives often focus on the N-N bond dissociation enthalpy (BDE) as a measure of its strength. sci-hub.boxnih.govacs.org
C-N Bond: A single covalent bond exists between a carbon atom of the propyl group and one of the nitrogen atoms of the hydrazine.
Bonds within the Phenyl Group: The phenyl group consists of a ring of six carbon atoms with delocalized pi electrons, resulting in bond orders between 1 and 2 for the C-C bonds within the ring.
The following table provides an overview of the primary bond orders in this compound:
| Bond | Bond Type | Typical Bond Order |
| N-N | Single | 1 |
| C-N | Single | 1 |
| C-C (in propyl chain) | Single | 1 |
| C-C (in phenyl ring) | Aromatic | ~1.5 |
| C-H | Single | 1 |
| N-H | Single | 1 |
Electronic Structure:
The electronic structure of this compound can be described using molecular orbital (MO) theory. lumenlearning.comlibretexts.orgyoutube.com The interaction of atomic orbitals leads to the formation of bonding and antibonding molecular orbitals. The distribution of electrons in these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's reactivity. mdpi.com
HOMO and LUMO: The HOMO is the orbital with the highest energy that contains electrons and is typically associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity). mdpi.com In hydrazine derivatives, the HOMO is often localized on the nitrogen atoms due to the presence of lone pairs of electrons.
Computational Analysis: The electronic properties of hydrazine derivatives are frequently studied using computational methods like Density Functional Theory (DFT). imist.mamdpi.comutq.edu.iq These studies can provide insights into the molecular electrostatic potential, charge distribution, and the energies of the frontier molecular orbitals. imist.mamdpi.com
Synthetic Methodologies for 3 Phenylpropylhydrazine and Its Analogues
Precursor Synthesis and Reactant Preparation
The successful synthesis of the target compound is contingent upon the efficient preparation and proper handling of its precursors and core reagents. This section covers the synthesis of essential 3-phenylpropyl halides and the preparation of the hydrazine (B178648) reagent.
Synthesis of 3-Phenylpropyl Halides
3-Phenylpropyl halides, such as 3-phenylpropyl chloride and 3-phenylpropyl bromide, are the primary alkylating agents used in several synthetic approaches to 3-Phenylpropylhydrazine. These precursors are typically synthesized from 3-phenyl-1-propanol (B195566), which is commercially available or can be prepared through various reduction methods from precursors like cinnamaldehyde (B126680) or ethyl cinnamate.
Common methods for converting 3-phenyl-1-propanol to the corresponding halide involve treatment with standard halogenating agents. For instance, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used to produce 3-phenylpropyl chloride, while phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and sulfuric acid is effective for synthesizing 3-phenylpropyl bromide.
| Starting Material | Reagent(s) | Product | Key Considerations |
| 3-Phenyl-1-propanol | Thionyl Chloride (SOCl₂) | 3-Phenylpropyl chloride | Reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. |
| 3-Phenyl-1-propanol | Phosphorus Tribromide (PBr₃) | 3-Phenylpropyl bromide | Typically carried out in an inert solvent; careful control of temperature is necessary. |
| 3-Phenyl-1-propanol | Hydrobromic Acid (HBr) / Sulfuric Acid (H₂SO₄) | 3-Phenylpropyl bromide | An older method that involves heating the alcohol with a mixture of the acids. |
Hydrazine Reagent Preparation and Handling for Organic Synthesis
Hydrazine (N₂H₄) is a highly reactive and hazardous chemical that requires careful handling. It is commercially available in anhydrous form or, more commonly, as hydrazine hydrate (B1144303) (N₂H₄·H₂O), which is a less hazardous aqueous solution.
For many organic synthesis applications, commercially available hydrazine hydrate solutions (e.g., 40-60%) may need to be concentrated. This can be achieved by azeotropic distillation with a solvent like xylene. The process involves heating the hydrazine hydrate solution with xylene; the xylene-water azeotrope distills off, leaving behind a more concentrated hydrazine solution.
Handling and Safety Precautions:
Toxicity: Hydrazine is highly toxic and a suspected carcinogen; it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Flammability: Anhydrous hydrazine is flammable and can be explosive, especially in contact with metals or oxidizing agents. Hydrazine hydrate solutions are less flammable, particularly at concentrations below 40%.
Storage: Hydrazine should be stored in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents and acids. Containers should be tightly sealed.
Direct Synthesis Routes for this compound
Several strategies exist for the direct construction of the this compound molecule. These routes primarily involve the formation of the crucial carbon-nitrogen bond between the phenylpropyl moiety and the hydrazine nitrogen.
Alkylation of Hydrazine with Phenylpropyl Precursors
The most direct method for synthesizing this compound is the nucleophilic substitution reaction between a 3-phenylpropyl precursor, typically a halide, and hydrazine. In this Sₙ2 reaction, hydrazine acts as the nucleophile, displacing the halide leaving group.
A significant challenge in the direct alkylation of hydrazine is controlling the degree of substitution. Since hydrazine has two nucleophilic nitrogen atoms, and the resulting monosubstituted product (this compound) is still nucleophilic, the reaction can lead to the formation of di- and tri-substituted byproducts. To favor mono-alkylation, a large excess of hydrazine is typically used.
A more advanced approach to achieve selective mono-alkylation involves the use of protecting groups or the formation of a hydrazine dianion. For example, a protected hydrazine can be metalated with a strong base like n-butyllithium to form a highly reactive nitrogen dianion. This intermediate allows for controlled, selective alkylation with a 3-phenylpropyl halide, followed by deprotection to yield the desired product. organic-chemistry.org
Reductive Amination Pathways
Reductive amination provides an alternative route that avoids the potential for over-alkylation associated with direct alkylation. This two-step, one-pot process involves the reaction of an aldehyde or ketone with a nitrogen nucleophile to form an imine or hydrazone, which is subsequently reduced to the target hydrazine.
For the synthesis of this compound, the precursor is 3-phenylpropanal (B7769412). The synthesis of 3-phenylpropanal can be achieved by the palladium-catalyzed reaction of iodobenzene (B50100) and allyl alcohol or through the selective hydrogenation of cinnamaldehyde. prepchem.comgoogle.com
The pathway proceeds as follows:
Hydrazone Formation: 3-Phenylpropanal reacts with hydrazine in a condensation reaction, typically under mildly acidic conditions, to form the corresponding hydrazone.
Reduction: The resulting hydrazone is then reduced in situ using a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd). An efficient method for the direct reductive alkylation of hydrazine derivatives utilizes α-picoline-borane as the reducing agent. organic-chemistry.org
| Method | Phenylpropyl Precursor | Hydrazine Reagent | Key Reagents & Conditions | Advantages | Disadvantages |
| Direct Alkylation | 3-Phenylpropyl Halide | Hydrazine Hydrate | Large excess of hydrazine, heat | Simple, direct one-step reaction | Risk of over-alkylation, requires separation of byproducts |
| Reductive Amination | 3-Phenylpropanal | Hydrazine Hydrate | Mild acid catalyst; Reducing agent (e.g., NaBH₃CN, α-picoline-borane) | High selectivity for mono-substitution, often a one-pot procedure | Requires synthesis of the aldehyde precursor |
Alternative Synthetic Strategies
Beyond direct alkylation and reductive amination, other established synthetic methods can be adapted to produce this compound.
The Gabriel Synthesis Adaptation: The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, designed to avoid over-alkylation. wikipedia.orglibretexts.org This method can be conceptually adapted for monosubstituted hydrazines. The process involves two main steps:
Alkylation of Phthalimide (B116566): Potassium phthalimide is nucleophilically attacked by a 3-phenylpropyl halide in an Sₙ2 reaction to form N-(3-phenylpropyl)phthalimide. The phthalimide group acts as a protected form of a primary amine, preventing further alkylation.
Hydrazinolysis: The intermediate, N-(3-phenylpropyl)phthalimide, is then treated with hydrazine hydrate. In a process known as the Ing-Manske procedure, hydrazine cleaves the phthalimide group, liberating the primary amine (in this conceptual adaptation, 3-phenylpropylamine) and forming a stable phthalhydrazide (B32825) precipitate. wikipedia.orgnrochemistry.com To synthesize the target hydrazine, one might envision a modified phthalimide-like reagent or a different protecting group strategy that, upon cleavage with a suitable reagent, reveals the hydrazine moiety. While not a direct synthesis of this compound, this methodology highlights the use of protecting group strategies to control reactivity, a principle applicable to hydrazine synthesis. researchgate.net
Derivatization of the Hydrazine Moiety
The hydrazine functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications can significantly alter the compound's chemical and physical properties.
Formation of Hydrazones and Related Imine Derivatives
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. This reaction involves the nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration to yield the corresponding hydrazone. In the context of this compound, this reaction allows for the introduction of a wide variety of substituents at the nitrogen atom, leading to a library of N'-substituted 3-phenylpropylhydrazones.
The formation of hydrazones is generally a reversible reaction and can be catalyzed by either acid or base. The rate of hydrazone formation is influenced by several factors, including the electronic and steric properties of both the hydrazine and the carbonyl compound, as well as the reaction conditions such as pH and solvent. For instance, the reaction is often fastest at a slightly acidic pH, which facilitates both the protonation of the carbonyl oxygen, making it more electrophilic, and the dehydration step. libretexts.orgwikipedia.orgopenstax.org
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | 3-Phenylpropylhydrazone of Aldehyde | Acid or base catalysis |
| This compound | Ketone (R-CO-R') | 3-Phenylpropylhydrazone of Ketone | Acid or base catalysis |
Acylation and Sulfonylation Reactions
The nitrogen atoms of the hydrazine moiety in this compound can readily undergo acylation and sulfonylation reactions. These reactions involve the treatment of the hydrazine with acylating or sulfonylating agents, such as acyl chlorides, anhydrides, or sulfonyl chlorides, typically in the presence of a base to neutralize the hydrogen halide byproduct.
Acylation introduces an acyl group (R-C=O) onto one or both nitrogen atoms of the hydrazine. The site of acylation (Nα vs. Nβ) can sometimes be controlled by the reaction conditions and the nature of the acylating agent. wustl.edu The resulting acylhydrazides are often stable, crystalline solids and serve as important intermediates in the synthesis of various heterocyclic compounds.
Sulfonylation , the introduction of a sulfonyl group (R-SO2), proceeds in a similar manner to acylation. The reaction of this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine yields the corresponding N-sulfonylated derivative. These reactions are crucial for the synthesis of compounds with potential biological activities and for modifying the electronic properties of the hydrazine.
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Acyl chloride (RCOCl) | N-Acyl-3-phenylpropylhydrazine |
| Acylation | Acid anhydride (B1165640) ((RCO)2O) | N-Acyl-3-phenylpropylhydrazine |
| Sulfonylation | Sulfonyl chloride (RSO2Cl) | N-Sulfonyl-3-phenylpropylhydrazine |
Cyclization Reactions involving the Hydrazine Functional Group
The hydrazine moiety is a key component in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Derivatives of this compound, particularly its hydrazones, can undergo various cyclization reactions to form five- and six-membered rings.
For example, the Fischer indole (B1671886) synthesis, a classic reaction in organic chemistry, involves the acid-catalyzed cyclization of an arylhydrazone. While the phenylpropyl group itself is not an aryl group directly attached to the hydrazine nitrogen, suitable derivatization could potentially lead to precursors for similar cyclization reactions.
Another common cyclization is the formation of pyrazoles. The reaction of a hydrazone with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a pyrazole (B372694) ring. Similarly, reaction with α,β-unsaturated carbonyl compounds can also yield pyrazoline or pyrazole derivatives. These cyclization reactions significantly expand the chemical space accessible from this compound.
Catalytic Approaches in this compound Synthesis
Catalytic methods offer efficient and often more environmentally benign routes for the synthesis of hydrazines and their derivatives. Both transition metal catalysis and organocatalysis have been employed in the formation of C-N and N-N bonds, which are central to the synthesis of substituted hydrazines.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, copper, and nickel catalysts, have become powerful tools for the formation of C-N bonds. These methods can be applied to the synthesis of aryl and alkyl hydrazines. For instance, the palladium-catalyzed coupling of aryl halides or triflates with hydrazine or protected hydrazine derivatives is a well-established method for the synthesis of arylhydrazines. nih.govorganic-chemistry.orgresearchgate.net While direct application to the synthesis of this compound from a corresponding halide and hydrazine might be challenging due to potential side reactions, these catalytic systems are highly relevant for the synthesis of its aromatic analogues.
The choice of ligand, base, and solvent is crucial for the success of these coupling reactions, influencing the reaction's efficiency, selectivity, and functional group tolerance. organic-chemistry.org
| Catalyst | Coupling Partners | Product Type |
|---|---|---|
| Palladium | Aryl Halide + Hydrazine | Arylhydrazine |
| Copper | Aryl Halide + Hydrazine | Arylhydrazine |
Organocatalysis in Phenylpropylhydrazine Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthetic chemistry. In the context of hydrazine synthesis, organocatalytic methods can be employed for the asymmetric α-hydrazination of carbonyl compounds, which could be a potential route to chiral hydrazine derivatives. For example, the reaction of an aldehyde or ketone with an azodicarboxylate in the presence of a chiral amine catalyst can produce α-hydrazino carbonyl compounds with high enantioselectivity. Subsequent transformations of the carbonyl group and removal of protecting groups could potentially lead to chiral analogues of this compound.
Furthermore, organocatalytic approaches can be utilized in cascade reactions involving hydrazones for the synthesis of complex heterocyclic structures. acs.org
Purification and Isolation Techniques in Synthetic Procedures for this compound and its Analogues
The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of method is dictated by the physical and chemical properties of the target compound and the impurities present. Commonly employed strategies include chromatographic separation, crystallization, and distillation.
Chromatographic Separation Methods
Chromatographic techniques are powerful tools for the purification of this compound and related compounds, leveraging differences in the partitioning of components between a stationary phase and a mobile phase.
Column Chromatography: This is a widely used method for the purification of hydrazine derivatives. For compounds like this compound, normal-phase column chromatography is often effective. In this technique, a polar stationary phase, most commonly silica (B1680970) gel, is used in conjunction with a non-polar mobile phase. The separation is based on the polarity of the compounds; more polar compounds will have a stronger affinity for the stationary phase and will elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.
The selection of the eluent (mobile phase) is crucial for achieving good separation. A systematic approach often involves initial screening with thin-layer chromatography (TLC) to identify a suitable solvent system. For arylalkylhydrazines, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297) is a common starting point. The polarity of the eluent can be gradually increased by increasing the proportion of the more polar solvent to facilitate the elution of the desired compound.
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of smaller quantities with high purity, HPLC is a valuable technique. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water with a modifier like formic acid), is frequently employed for the analysis of phenelzine (B1198762), an analogue of this compound. This method can be adapted for the purification of this compound, with the mobile phase composition being optimized to achieve the desired separation.
Table 1: Typical Chromatographic Conditions for the Purification of Arylalkylhydrazine Analogues
| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel (60-200 mesh) | C18-functionalized silica |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Acetonitrile/Water with 0.1% Formic Acid |
| Detection | Thin-Layer Chromatography (TLC) with UV light | UV Detector (e.g., at 254 nm) |
Crystallization and Distillation Strategies
Crystallization: This is a primary technique for the purification of solid compounds and their salts. This compound, being a basic compound, can be readily converted to a salt, such as the hydrochloride or sulfate, by treatment with the corresponding acid. These salts often exhibit well-defined crystalline structures and are less prone to oxidation than the free base. The formation of a salt can significantly alter the solubility of the compound, facilitating its precipitation from a solution where impurities remain dissolved.
The choice of solvent is paramount for successful crystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For the crystallization of hydrazine salts, polar solvents or solvent mixtures are often employed. For instance, in the synthesis of phenelzine sulfate, a close analogue, crystallization is achieved from a mixture of isopropyl alcohol and n-heptane. The crude product is dissolved in the hot alcohol, and the less polar n-heptane is added to decrease the solubility and induce crystallization as the solution cools. Another reported method for phenelzine involves recrystallization from diethyl ether.
General Recrystallization Procedure:
Dissolve the crude this compound salt in a minimum amount of a suitable hot solvent.
If insoluble impurities are present, the hot solution should be filtered.
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
Further cooling in an ice bath can maximize the yield of the purified product.
The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried under vacuum.
Table 2: Common Solvents for Crystallization of Hydrazine Salts
| Solvent System | Compound Type | Rationale |
| Isopropyl Alcohol / n-Heptane | Hydrazine Sulfates | The compound is soluble in hot alcohol and precipitates upon the addition of the less polar heptane and cooling. |
| Diethyl Ether | Hydrazine Free Bases/Salts | Effective for compounds with moderate polarity. |
| Ethanol / Water | Polar Hydrazine Salts | The solubility can be finely tuned by adjusting the ratio of the two polar solvents. |
Chemical Reactivity and Transformation Pathways
Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen Atoms
The hydrazine group in 3-phenylpropylhydrazine contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. The terminal nitrogen (N2) is generally more sterically accessible and electronically available for nucleophilic attack compared to the nitrogen atom directly attached to the propyl chain (N1).
This compound readily reacts with aldehydes and ketones in a condensation reaction to form hydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. The initial step involves the attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration lead to the formation of a stable C=N double bond, characteristic of a hydrazone.
The general reaction can be represented as follows:
R'R''C=O + C₆H₅(CH₂)₃NHNH₂ → R'R''C=NNH(CH₂)₃C₆H₅ + H₂O
The reactivity of the carbonyl compound is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.
Table 1: Examples of Hydrazone Formation with this compound
| Carbonyl Compound | Product (Hydrazone) |
|---|---|
| Acetone (B3395972) | Acetone (3-phenylpropyl)hydrazone |
| Benzaldehyde | Benzaldehyde (3-phenylpropyl)hydrazone |
Note: This table is illustrative of the expected products based on the general reactivity of hydrazines with carbonyl compounds.
The nucleophilic nitrogen atoms of this compound can react with various electrophilic reagents. Acylation and alkylation are common examples of such transformations.
Acylation: this compound can be acylated using reagents like acid chlorides or anhydrides. Studies on the acylation of phenelzine (B1198762) (2-phenylethylhydrazine), a close structural analog, have shown that the site of acylation can be controlled by the reaction conditions. For instance, reaction with acetic anhydride (B1165640) or ethyl chloroformate in an aqueous medium leads to selective acylation at the N1 position, while in a non-aqueous medium, the N2 position is acylated nih.gov. It is expected that this compound would exhibit similar regioselectivity.
Alkylation: The hydrazine nitrogens can also be alkylated by reaction with alkyl halides. The degree of alkylation can be influenced by the stoichiometry of the reactants and the reaction conditions.
Electrophilic Reactivity of Aromatic Ring System
The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The substituent already present on the ring, in this case, the 3-hydrazinylpropyl group, directs the position of the incoming electrophile.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. These reactions involve the generation of a strong electrophile that is then attacked by the π-electron system of the benzene (B151609) ring, leading to the substitution of a hydrogen atom.
Table 2: Potential Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(3-Hydrazinylpropyl)-4-nitrobenzene, 1-(3-Hydrazinylpropyl)-2-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-4-(3-hydrazinylpropyl)benzene, 1-Bromo-2-(3-hydrazinylpropyl)benzene |
Note: The product distribution is predicted based on the directing effects of the substituent.
The 3-hydrazinylpropyl substituent on the benzene ring influences both the rate and the regioselectivity of electrophilic aromatic substitution. This substituent is generally considered to be an activating group and an ortho, para-director.
The activating nature arises from the electron-donating effects of the alkyl chain through induction. The lone pairs on the nitrogen atoms of the hydrazine moiety can also participate in resonance, further increasing the electron density of the ring, particularly at the ortho and para positions. This increased nucleophilicity of the ring makes it more susceptible to attack by electrophiles compared to unsubstituted benzene.
The directing effect can be explained by examining the stability of the carbocation intermediate (arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is adjacent to the substituent, allowing for stabilization through the inductive effect of the alkyl group. Consequently, the activation energies for the formation of the ortho and para substituted products are lower than that for the meta product. Steric hindrance from the propylhydrazine (B1293729) group might lead to a preference for substitution at the less hindered para position.
Redox Chemistry of the Hydrazine Functional Group
The hydrazine functional group in this compound can undergo both oxidation and reduction reactions.
Oxidation: Hydrazines are effective reducing agents and are themselves oxidized in the process. The oxidation of substituted hydrazines can lead to various products depending on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of diazenes (R-N=NH), which can be unstable. Stronger oxidation can result in the cleavage of the nitrogen-nitrogen bond and the formation of nitrogen gas. For instance, the metabolism of phenelzine involves oxidation by monoamine oxidase.
Reduction: The hydrazine moiety can also be reduced, although this is less common. Catalytic hydrogenation, for example, could potentially cleave the N-N bond to yield the corresponding amine and ammonia (B1221849). Hydrazines themselves are often used as reducing agents in reactions like the Wolff-Kishner reduction, where a hydrazone intermediate is reduced under basic conditions to an alkane organicchemistrydata.org.
Mechanisms of Key Chemical Transformations
Due to the lack of specific studies on this compound, the discussion of reaction mechanisms is theoretical and based on general principles of organic chemistry.
The this compound molecule itself is not a typical substrate for SN1, SN2, E1, or E2 reactions. However, derivatives of this compound could participate in such reactions. For example, if the hydroxyl group of a hypothetical 3-phenylpropan-1-ol were converted to a good leaving group (like a tosylate), the subsequent reaction with a nucleophile could proceed via an SN2 mechanism.
The hydrazine moiety, being nucleophilic, could participate in nucleophilic substitution reactions. For example, it could react with an alkyl halide in an SN2 fashion to yield a 1,1- or 1,2-disubstituted hydrazine. The regioselectivity of such a reaction would depend on steric and electronic factors.
As no specific reaction mechanisms for this compound have been elucidated, there is no information on the identification and characterization of its reaction intermediates. In the hypothetical oxidation to a diazene (B1210634), the diazene itself would be a key intermediate. If carbocationic pathways are involved, rearranged carbocations could also be transient intermediates.
There are no kinetic studies available for reactions involving this compound. Such studies would be necessary to determine the reaction order with respect to the reactants and to propose a detailed reaction mechanism.
Stereochemical Aspects of Reactions Involving this compound
This compound itself is an achiral molecule. However, stereocenters could be introduced in its derivatives or through reactions involving the molecule. For instance, if the propyl chain were to be substituted, for example at the benzylic position (carbon-1) or at carbon-2, the resulting molecule would be chiral.
Reactions that create a new stereocenter would need to be considered in terms of their stereoselectivity. For example, the reduction of a hypothetical ketone derivative of this compound would lead to the formation of a chiral alcohol. The use of a chiral reducing agent could potentially lead to an enantiomerically enriched product.
Similarly, if this compound were to react as a nucleophile with a chiral electrophile, a mixture of diastereomers could be formed. The ratio of these diastereomers would depend on the degree of stereochemical control in the reaction.
Without specific experimental data, any discussion of the stereochemical aspects of reactions involving this compound remains speculative.
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) for Structure Elucidation
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. hw.ac.ukpressbooks.pub For 3-Phenylpropylhydrazine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propyl chain, and the protons on the hydrazine (B178648) moiety.
Aromatic Protons (C₆H₅-): The five protons on the phenyl ring are chemically non-equivalent and would typically appear as a complex multiplet in the downfield region of the spectrum, expected between δ 7.10 and 7.35 ppm. hw.ac.uk This region is characteristic of protons attached to a benzene (B151609) ring.
Aliphatic Protons (-CH₂-CH₂-CH₂-): The propyl chain contains three distinct methylene (B1212753) (-CH₂) groups.
The protons on the carbon adjacent to the phenyl group (benzylic protons) are expected to appear as a triplet at approximately δ 2.65 ppm.
The protons on the central carbon of the propyl chain would likely resonate as a multiplet (specifically, a quintet or triplet of triplets) around δ 1.85 ppm, as they are coupled to the protons on both adjacent methylene groups.
The protons on the carbon directly attached to the hydrazine nitrogen are shifted further downfield due to the electronegativity of the nitrogen atoms and are expected to appear as a triplet around δ 2.80 ppm.
Hydrazine Protons (-NH-NH₂): The protons on the nitrogen atoms are exchangeable and often appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature. A broad signal integrating to three protons might be observed, potentially in the range of δ 3.5-5.0 ppm. hw.ac.uk
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| C₆H ₅ | 7.10 - 7.35 | Multiplet (m) | 5H |
| Ph-CH₂ -CH₂-CH₂-NHNH₂ | ~ 2.65 | Triplet (t) | 2H |
| Ph-CH₂-CH₂ -CH₂-NHNH₂ | ~ 1.85 | Multiplet (m) | 2H |
| Ph-CH₂-CH₂-CH₂ -NHNH₂ | ~ 2.80 | Triplet (t) | 2H |
| Ph-CH₂-CH₂-CH₂-NHNH₂ | 3.5 - 5.0 | Broad Singlet (br s) | 3H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR provides information about the carbon framework of a molecule. libretexts.orgchemistrysteps.com In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, simplifying the analysis of the carbon skeleton.
Aromatic Carbons: The phenyl group will show four distinct signals: one for the quaternary carbon (C1) where the propyl group is attached, and three for the protonated carbons (C2/C6, C3/C5, and C4). The quaternary carbon is expected around δ 142 ppm, while the other aromatic carbons would appear in the typical range of δ 125-129 ppm. oregonstate.edu
Aliphatic Carbons: The three methylene carbons of the propyl chain will each produce a distinct signal. The benzylic carbon (Ph-C H₂) is expected around δ 34 ppm. The central carbon (Ph-CH₂-C H₂) would be the most upfield, around δ 31 ppm. The carbon attached to the hydrazine group (Ph-CH₂-CH₂-C H₂) would be deshielded by the nitrogen and is predicted to be around δ 52 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C ₆H₅ (Quaternary, C1) | ~ 142 |
| C ₆H₅ (CH, C2/C6) | ~ 128.5 |
| C ₆H₅ (CH, C3/C5) | ~ 128.4 |
| C ₆H₅ (CH, C4) | ~ 125.8 |
| Ph-C H₂-CH₂-CH₂-NHNH₂ | ~ 34 |
| Ph-CH₂-C H₂-CH₂-NHNH₂ | ~ 31 |
| Ph-CH₂-CH₂-C H₂-NHNH₂ | ~ 52 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC)
Two-dimensional (2D) NMR experiments provide correlational data that helps in assigning the signals from 1D spectra and confirming the molecular structure. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would be crucial for confirming the connectivity of the propyl chain. Cross-peaks would be expected between the benzylic protons (~2.65 ppm) and the central methylene protons (~1.85 ppm), and between the central methylene protons and the methylene protons adjacent to the hydrazine group (~2.80 ppm).
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). columbia.educolumbia.edu An HSQC or HMQC spectrum would definitively link each proton signal of the propyl chain and the phenyl ring to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes more). sdsu.educolumbia.educolumbia.edu It is particularly useful for identifying connections to quaternary carbons. For instance, the benzylic protons (~2.65 ppm) would show a correlation to the quaternary aromatic carbon (~142 ppm), confirming the attachment point of the propyl chain to the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high precision, allowing for the determination of the exact mass of the molecule and its elemental formula. nih.gov For this compound (C₉H₁₄N₂), the theoretical exact mass of the neutral molecule is 150.1157 g/mol . In ESI (Electrospray Ionization), the compound would likely be observed as the protonated molecule, [M+H]⁺.
Calculated Exact Mass for this compound Ion
| Ion Formula | Calculated Exact Mass (m/z) |
|---|---|
| [C₉H₁₅N₂]⁺ | 151.1230 |
An experimentally determined mass from an HRMS instrument that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the elemental formula C₉H₁₄N₂.
Fragmentation Pathways and Mechanism Elucidation
In mass spectrometry, molecular ions can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. chemguide.co.ukyoutube.comlibretexts.org The fragmentation of this compound would likely involve several key pathways.
Benzylic Cleavage: The most common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This would result in the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is often the base peak in the mass spectra of such compounds.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the hydrazine nitrogen is another plausible pathway.
N-N Bond Cleavage: The weak nitrogen-nitrogen single bond in the hydrazine moiety is susceptible to cleavage, potentially leading to the loss of ammonia (B1221849) (NH₃) or the aminyl radical (•NH₂).
Loss of Propyl Chain: Cleavage of the bond between the benzylic carbon and the phenyl ring could lead to a phenyl radical and a propylhydrazinium ion, or a phenyl cation at m/z 77.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 151 | [M+H]⁺ (Protonated Molecule) | [C₉H₁₅N₂]⁺ |
| 150 | [M]⁺• (Molecular Ion) | [C₉H₁₄N₂]⁺• |
| 133 | [M-NH₃]⁺• | [C₉H₁₁N]⁺• |
| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
The analysis of these fragmentation pathways, often aided by tandem MS (MS/MS) experiments, allows for the detailed structural confirmation of this compound. uni-halle.de
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the phenyl ring, the propyl chain, and the hydrazine group.
Key expected absorptions include:
N-H Stretching: The hydrazine moiety (-NH-NH₂) will show characteristic N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. Primary amines (R-NH₂) often display two bands in this region due to symmetric and asymmetric stretching modes. orgchemboulder.com
C-H Aromatic Stretching: The C-H bonds of the phenyl group will produce sharp absorption bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. libretexts.org
C-H Aliphatic Stretching: The propyl chain's C-H bonds will result in strong absorptions just below 3000 cm⁻¹, generally between 2850-2960 cm⁻¹. libretexts.org
C=C Aromatic Stretching: The carbon-carbon double bonds within the benzene ring give rise to characteristic stretching vibrations in the 1475-1600 cm⁻¹ region. uc.edu
N-H Bending: The bending vibration for the N-H bonds of the primary amine in the hydrazine group is expected to appear in the 1550-1640 cm⁻¹ range. uc.edu
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch | Hydrazine (-NH₂) |
| 3000-3100 | C-H Stretch | Aromatic (Phenyl Ring) |
| 2850-2960 | C-H Stretch | Aliphatic (Propyl Chain) |
| 1550-1640 | N-H Bend | Hydrazine (-NH₂) |
| 1475-1600 | C=C Stretch | Aromatic (Phenyl Ring) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the benzene ring. spcmc.ac.in The absorption of UV light excites electrons from the π bonding orbitals to π* antibonding orbitals (π → π* transitions).
The UV spectrum of benzene in a non-polar solvent typically shows a strong absorption band (the E2 band) around 204 nm and a weaker, structured band (the B band) centered around 254-256 nm. spcmc.ac.inmsu.edu For this compound, the alkylhydrazine substituent on the benzene ring may cause a slight shift in the position and intensity of these bands. The B-band is the most likely to be observed with standard laboratory spectrophotometers. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration defined by the Beer-Lambert Law. sciencepublishinggroup.com
| Expected λmax | Electronic Transition | Chromophore |
|---|---|---|
| ~256 nm | π → π* (B-band) | Phenyl Ring |
| ~204 nm | π → π* (E2-band) | Phenyl Ring |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. For the analysis of this compound, a derivatization step is often necessary. cdc.gov The polar and reactive hydrazine group can cause poor peak shape and thermal instability during GC analysis. Derivatization, for example by reacting the hydrazine with acetone (B3395972) to form the more volatile and stable acetone azine, can significantly improve the chromatographic performance. nih.govsielc.comnih.gov
Once separated on the GC column based on its retention time, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a molecular fingerprint for identification. Expected fragments for the derivatized or underivatized compound would include the molecular ion peak and fragments corresponding to the loss of the hydrazine group, cleavage of the propyl chain, and the stable tropylium ion (m/z 91) characteristic of alkylbenzenes.
| Parameter | Description |
|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium |
| Injection | Split/Splitless, potentially after derivatization with acetone or other reagents. nih.govresearchgate.net |
| Detection | Mass Spectrometry (Electron Ionization - EI) |
| Expected Result | A specific retention time and a unique mass spectrum with characteristic fragments. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of non-volatile or thermally unstable compounds. A reversed-phase HPLC (RP-HPLC) method is well-suited for this compound. wikipedia.org In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. wikipedia.org
The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The phenylpropyl group of the molecule will provide significant retention on a C18 column. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.orgchromatographyonline.com Detection is commonly achieved using a UV detector set to a wavelength where the phenyl chromophore absorbs, such as 235 nm or 254 nm. msu.edusemanticscholar.org
| Parameter | Description |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | Octadecylsilane (C18) bonded silica (B1680970) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate (B84403) buffer). tandfonline.comsielc.com |
| Detection | UV detector at ~254 nm |
| Purpose | Purity determination and quantitative analysis. google.com |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. chemistryhall.com For this compound, a silica gel plate serves as the stationary phase. silicycle.com
A spot of the compound solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (mobile phase). chemistryhall.com Due to capillary action, the solvent moves up the plate, and the compound separates based on its differential partitioning between the stationary and mobile phases. For a compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate) would be suitable. sciencemadness.orgresearchgate.net The position of the spot is visualized, often under UV light due to the UV-active phenyl group, and quantified by its Retention Factor (Rf) value. researchgate.net
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel coated plate |
| Mobile Phase | Mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate) |
| Visualization | UV light (254 nm) or a chemical stain (e.g., ninhydrin) |
| Measurement | Retention Factor (Rf) = (Distance traveled by spot) / (Distance traveled by solvent front) |
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For this compound, the molecular formula is C₉H₁₄N₂. nist.govchemspider.comnih.gov
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of carbon, hydrogen, and nitrogen. An experimental analysis using a CHN analyzer would yield percentages that can be compared to these theoretical values. A close match between the experimental and theoretical percentages confirms the compound's elemental composition and, in conjunction with molecular weight data from mass spectrometry, its molecular formula.
| Element | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 71.98% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 9.40% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 18.65% |
| Total | - | - | 150.225 | 100.00% |
Mechanistic Investigations of Molecular and Cellular Interactions in Vitro and Non Clinical Models
Enzyme Inhibition Studies and Mechanisms
Enzyme inhibitors are molecules that interact with enzymes to decrease their activity. The study of enzyme inhibition is crucial for understanding drug action and for designing new therapeutic agents. Inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a stable, often covalent, bond with the enzyme. ucl.ac.uklibretexts.org The focus here is on the different modalities of reversible inhibition.
Reversible inhibitors bind to enzymes through non-covalent interactions, and an equilibrium is established between the bound and unbound inhibitor. libretexts.org The potency of a reversible inhibitor is typically expressed by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. ucl.ac.uk There are several distinct types of reversible inhibition, each with a unique mechanism of interaction with the enzyme and/or the enzyme-substrate complex. labster.com
In competitive inhibition, the inhibitor molecule typically has a structural similarity to the substrate and competes for the same active site on the enzyme. libretexts.orgkhanacademy.org The inhibitor can only bind to the free enzyme, not to the enzyme-substrate (ES) complex. This type of inhibition can be overcome by increasing the substrate concentration, which will outcompete the inhibitor for binding to the active site. ucl.ac.uk
The key kinetic effects of a competitive inhibitor are an increase in the apparent Michaelis constant (Kₘ), which reflects a lower affinity of the enzyme for the substrate in the presence of the inhibitor, while the maximum velocity (Vₘₐₓ) of the reaction remains unchanged. khanacademy.org
Table 1: Kinetic Parameters in Competitive Inhibition
| Parameter | Change in Presence of Competitive Inhibitor | Rationale |
|---|---|---|
| Vₘₐₓ | Unchanged | At sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, allowing the reaction to reach its normal maximum velocity. |
| Kₘ | Increases | A higher concentration of substrate is required to achieve half of Vₘₐₓ because the inhibitor is competing for the active site. |
| Kᵢ | N/A | This is the dissociation constant for the enzyme-inhibitor complex. |
A non-competitive inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. nih.gov This binding can occur whether the substrate is bound to the enzyme or not. libretexts.org The binding of a non-competitive inhibitor alters the conformation of the enzyme, which in turn reduces its catalytic efficiency without affecting substrate binding. nih.gov
In pure non-competitive inhibition, the inhibitor has the same affinity for both the free enzyme and the ES complex. This type of inhibition reduces the Vₘₐₓ of the reaction, but the Kₘ remains unchanged. khanacademy.org Unlike competitive inhibition, non-competitive inhibition cannot be overcome by increasing the substrate concentration. libretexts.org
| Kᵢ' | Equal to Kᵢ | The inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex. |
Uncompetitive inhibition is a less common form where the inhibitor binds only to the enzyme-substrate (ES) complex, and not to the free enzyme. wikipedia.org This type of inhibition is more effective at higher substrate concentrations because the formation of the ES complex is a prerequisite for inhibitor binding. wikipedia.org
The binding of an uncompetitive inhibitor leads to a decrease in both the Vₘₐₓ and the apparent Kₘ. The reduction in Kₘ suggests an increased affinity of the enzyme for the substrate, as the inhibitor effectively "locks" the substrate in the active site. libretexts.orgkhanacademy.org
Table 3: Kinetic Parameters in Uncompetitive Inhibition
| Parameter | Change in Presence of Uncompetitive Inhibitor | Rationale |
|---|---|---|
| Vₘₐₓ | Decreases | The formation of the inactive enzyme-substrate-inhibitor (ESI) complex reduces the concentration of the productive ES complex. |
| Kₘ | Decreases | The binding of the inhibitor to the ES complex shifts the equilibrium towards the formation of the ESI complex, which increases the apparent affinity of the enzyme for the substrate. |
| Kᵢ' | N/A | This is the dissociation constant for the enzyme-substrate-inhibitor complex. |
Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. wikipedia.org This is a more general case of inhibition that can be seen as a combination of competitive and non-competitive inhibition. wikipedia.org
In mixed inhibition, both the Vₘₐₓ and the apparent Kₘ are affected. The Vₘₐₓ is always decreased. The change in Kₘ can be either an increase (if the inhibitor has a higher affinity for the free enzyme) or a decrease (if the inhibitor has a higher affinity for the ES complex). wikipedia.org
Table 4: Kinetic Parameters in Mixed-Type Inhibition
| Parameter | Change in Presence of Mixed-Type Inhibitor | Rationale |
|---|---|---|
| Vₘₐₓ | Decreases | The inhibitor reduces the concentration of functional enzyme. |
| Kₘ | Increases or Decreases | The change depends on the relative affinities of the inhibitor for the free enzyme (Kᵢ) and the enzyme-substrate complex (Kᵢ'). |
| Kᵢ | N/A | Dissociation constant for the enzyme-inhibitor complex. |
| Kᵢ' | N/A | Dissociation constant for the enzyme-substrate-inhibitor complex (not equal to Kᵢ). |
Partial reversible inhibition, also known as hyperbolic inhibition, is a scenario where the enzyme-inhibitor-substrate complex is still catalytically active, but with a reduced efficiency compared to the enzyme-substrate complex. nih.gov This can occur in competitive, non-competitive, or mixed-type inhibition patterns. nih.gov
Unlike complete inhibitors that drive the reaction rate to zero at saturating concentrations, partial inhibitors result in a non-zero residual enzyme activity. nih.gov This leads to hyperbolic (curved) plots when the reciprocal of the initial velocity is plotted against the inhibitor concentration (Dixon plot), in contrast to the linear plots seen with complete inhibitors. nih.gov
Table 5: Characteristics of Partial Reversible Inhibition
| Characteristic | Description |
|---|---|
| Enzyme-Inhibitor-Substrate Complex | Is catalytically active, but with reduced product formation rate. |
| Maximum Inhibition | Does not reach 100%, even at saturating inhibitor concentrations. |
| Kinetic Plots | Often result in hyperbolic curves, for example, in Dixon plots. |
Irreversible Inhibition Mechanisms
3-Phenylpropylhydrazine is classified as a monoamine oxidase inhibitor (MAOI). Within this class, hydrazine (B178648) derivatives are typically characterized as irreversible inhibitors. nih.govpsychscenehub.com The mechanism of irreversible inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme. patsnap.compsychiatrictimes.com This type of inhibition leads to the permanent deactivation of the enzyme. psychiatrictimes.com The functional activity of the enzyme can then only be restored through the synthesis of new enzyme molecules, a process that can take a considerable amount of time, potentially up to two weeks. psychscenehub.compsychiatrictimes.com In the case of hydrazine-based inhibitors, the hydrazine moiety is understood to react with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of monoamine oxidase (MAO). patsnap.com This reaction forms a stable, chemically unreactive complex, thus effectively and irreversibly inhibiting the enzyme's function. patsnap.com
| Feature | Description |
| Inhibitor Class | Hydrazine derivative, Monoamine Oxidase Inhibitor (MAOI) |
| Inhibition Type | Irreversible |
| Mechanism | Formation of a covalent bond with the enzyme, often involving the FAD cofactor. |
| Effect on Enzyme | Permanent deactivation. |
| Enzyme Recovery | Requires de novo synthesis of the enzyme. |
Mechanism-Based Enzyme Inactivation
The action of many irreversible MAOIs, including hydrazine derivatives, is a form of mechanism-based inactivation, also known as suicide inhibition. nih.govbohrium.com In this process, the inhibitor mimics the natural substrate and is acted upon by the enzyme's catalytic machinery. This interaction, however, leads to the generation of a reactive intermediate that then covalently binds to the enzyme, causing its inactivation. While the specific catalytic steps for this compound have not been detailed in the provided search results, the general mechanism for hydrazine inhibitors of MAO involves their oxidation by the enzyme. This process is believed to generate highly reactive species, such as free radicals or diazenes, which then attack the flavin cofactor or nearby amino acid residues in the active site, leading to the irreversible inactivation of the enzyme.
Allosteric Modulation of Enzyme Activity
There is currently no information available from the conducted searches to suggest that this compound functions as an allosteric modulator of enzyme activity. Allosteric modulators bind to a site on the enzyme distinct from the active site, known as an allosteric site, to induce a conformational change that alters the enzyme's activity. mdpi.comnih.gov The available literature primarily characterizes hydrazine derivatives like this compound as irreversible inhibitors that act directly at the active site of monoamine oxidase.
Quantitative Analysis of Enzyme-Inhibitor Binding (Ki, IC50 determination)
Specific Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values for this compound were not found in the provided search results. These quantitative measures are crucial for determining the potency of an inhibitor. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a more intrinsic measure of binding affinity, independent of substrate concentration. While general methodologies for determining these values for enzyme inhibitors are well-established, specific experimental data for this compound is not available in the searched literature.
Molecular Target Interactions in Non-Clinical Systems
Binding Affinity and Specificity Studies
Detailed studies on the binding affinity and specificity of this compound for its primary target, monoamine oxidase, or other potential off-targets were not identified in the search results. While it is known to be a monoamine oxidase inhibitor, the relative affinity for the two major isoforms, MAO-A and MAO-B, is not specified. The specificity of an inhibitor is a critical factor, as off-target binding can lead to unintended biological effects. For many MAOIs, the selectivity for MAO-A versus MAO-B is a key determinant of their therapeutic application and side-effect profile. psychscenehub.com
Ligand-Receptor Interactions
Specific details regarding the ligand-receptor interactions between this compound and monoamine oxidase at the molecular level are not available in the provided search results. Understanding these interactions would require structural biology studies, such as X-ray crystallography or cryo-electron microscopy, of the inhibitor bound to the enzyme. Such studies would elucidate the precise binding pose, the key amino acid residues involved in the interaction, and the nature of the covalent bond formed. This information is fundamental for the rational design of more potent and selective inhibitors.
Cellular Pathway Modulation and Biological Activity in Cell Culture
Antioxidant Mechanisms at a Molecular Level
The antioxidant potential of hydrazine derivatives can be attributed to their ability to act as hydrogen donors, a key mechanism in neutralizing free radicals. phytojournal.comijpsr.com This activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ijpsr.comresearchgate.net The DPPH radical is a stable free radical that is purple in color and has a maximum absorption at approximately 517 nm. researchgate.netmdpi.com
When a hydrazine-containing compound is introduced to a solution of DPPH, it can donate a hydrogen atom to the DPPH radical. phytojournal.comijpsr.com This process reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine), which is pale yellow or colorless. researchgate.netmdpi.com The reduction of the DPPH radical leads to a decrease in absorbance at 517 nm, and the degree of this color change is proportional to the antioxidant capacity of the compound being tested. researchgate.netmdpi.com The effectiveness of an antioxidant compound in this assay depends on factors such as its concentration and structural properties. mdpi.com The pyrazole (B372694) moiety, which can be found in some complex derivatives, is also noted for its antioxidant activity, attributed to the NH proton of the pyrazole ring. nih.gov
This hydrogen atom transfer (HAT) mechanism is a fundamental way that antioxidant molecules inhibit the oxidative processes that can damage cells. mdpi.commdpi.com By scavenging free radicals, such compounds can help prevent the initiation and propagation stages of oxidative stress. mdpi.com
Modulation of Cellular Signaling Pathways
Hydrazine derivatives are a well-established class of compounds known for their ability to modulate cellular signaling pathways, primarily through the inhibition of enzymes like monoamine oxidase (MAO). patsnap.comnih.gov MAO inhibitors (MAOIs) function by blocking the action of the MAO enzymes (MAO-A and MAO-B), which are responsible for the breakdown of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576). nih.govpsychscenehub.com
The inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, thereby enhancing neuromodulation. patsnap.compsychscenehub.com This mechanism is a critical signaling pathway modulation used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. patsnap.comwikipedia.org
MAO-A preferentially metabolizes serotonin and norepinephrine. wikipedia.orgfpnotebook.com
MAO-B preferentially breaks down phenethylamine (B48288) and is closely linked to dopamine catabolism. patsnap.comwikipedia.org
The inhibition can be either reversible or irreversible. nih.gov Many older MAOIs, including those with a hydrazine structure like phenelzine (B1198762) and isocarboxazid, are irreversible inhibitors, forming a stable bond with the enzyme. nih.govfpnotebook.com
Beyond MAO inhibition, other signaling pathways can be modulated by related heterocyclic compounds. For instance, various derivatives have been investigated as inhibitors of tyrosine kinases (TKIs) and phosphatidylinositol 3-kinase (PI3K). nih.govmdpi.comyoutube.com These kinases are crucial enzymes in signaling cascades that regulate cell proliferation, differentiation, and survival. youtube.comnih.gov Inhibition of these pathways, for example, can prevent the phosphorylation of downstream targets like the protein kinase B (Akt), a key component in cell survival signaling. mdpi.comnih.gov
Effects on Cellular Growth and Proliferation (e.g., in antimicrobial screening, in vitro)
Hydrazine derivatives have demonstrated significant effects on the growth and proliferation of microbial cells in various in vitro screening assays. nih.govmdpi.com Numerous studies have highlighted the antifungal and antibacterial properties of compounds containing hydrazide-hydrazone and thiazolyl hydrazine moieties. nih.govmdpi.com
These compounds have shown efficacy against a range of fungal and bacterial pathogens, including strains resistant to conventional treatments. nih.govresearchgate.net For example, certain N'-phenylhydrazides and hydrazine-based compounds have been evaluated against multiple strains of Candida albicans, including those resistant to fluconazole. nih.govresearchgate.net The antifungal mechanism can involve the disruption of mycelium morphology and the induction of oxidative damage through the production of reactive oxygen species. mdpi.comnih.gov
Similarly, various phenylhydrazone and guanidine (B92328) hydrazone derivatives have exhibited potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govnih.gov The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that inhibits visible microbial growth. nih.gov
| Compound Class | Microorganism | Reported Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| N'-phenylhydrazide (Compound A11) | Candida albicans SC5314 | 1.9 | nih.gov |
| N'-phenylhydrazide (Compound A11) | Candida albicans 4395 (Fluconazole-resistant) | 4.0 | nih.gov |
| 4-chloro-3-phenylhydrazone-coumarin (Compound B1) | Colletotrichum orbiculare | 0.98 (EC50) | nih.gov |
| 4-chloro-3-phenylhydrazone-coumarin (Compound B1) | Rhizoctonia solani | 1.20 (EC50) | nih.gov |
| Hydrazine-based compound (Hyd.Cl) | Candida albicans | 5.6 | mdpi.comresearchgate.net |
| Benzyl Guanidine Hydrazone (Compound 9m) | Staphylococcus aureus | 0.5 | nih.gov |
| Benzyl Guanidine Hydrazone (Compound 9m) | Escherichia coli | 1 | nih.gov |
Proof-of-Concept Studies in Non-Human Biological Models
In Vitro Models (e.g., cell lines, isolated enzymes, biochemical assays)
Proof-of-concept for the biological activity of hydrazine-containing compounds is established using a variety of in vitro models. These models allow for the detailed investigation of molecular interactions and mechanisms of action in a controlled environment.
Isolated Enzymes: A primary in vitro model for studying the modulation of cellular signaling involves the use of isolated enzymes. nih.govnih.gov For hydrazine derivatives, monoamine oxidase (MAO) is a key target. patsnap.com Assays using purified MAO-A and MAO-B allow researchers to determine the inhibitory potency (e.g., IC50 values) and selectivity of compounds, providing direct evidence of enzyme inhibition. patsnap.comnih.gov Similarly, kinase inhibition assays are used to screen compounds against enzymes like PI3K and Src kinase to identify potential new signaling pathway modulators. nih.govmdpi.com
Biochemical Assays: These assays are used to quantify specific biological activities. The DPPH radical scavenging assay is a common biochemical method to establish antioxidant capacity. nih.govmdpi.com It provides a rapid and straightforward measure of a compound's ability to act as a free radical scavenger. ijpsr.com
Cell Lines: Microbial and mammalian cell lines are indispensable for assessing cellular effects. For antimicrobial screening, various strains of bacteria and fungi, such as S. aureus, E. coli, and C. albicans, are used to determine MIC values and evaluate effects on cell proliferation and viability. nih.govnih.govf1000research.com Cancer cell lines, such as human leukemia (CCRF-CEM) or colon adenocarcinoma (HT-29), are used to evaluate the antiproliferative activity of potential kinase inhibitors. nih.gov
Ex Vivo Tissue Studies
Currently, there is a lack of specific information within the searched scientific literature regarding ex vivo tissue studies conducted on this compound.
In Vivo Animal Models (e.g., for mechanistic understanding, not safety profiles)
Comprehensive searches of available scientific literature did not yield specific in vivo animal studies focused on elucidating the molecular and cellular mechanisms of action of this compound. Research focusing on the direct in vivo mechanistic investigations of this particular compound appears to be limited or not publicly available.
While the broader class of hydrazine-based compounds, particularly monoamine oxidase inhibitors (MAOIs), has been studied in various animal models, specific data for this compound is not sufficiently detailed in the existing literature to construct a thorough analysis of its in vivo mechanistic properties. Studies on related compounds, such as phenelzine and pheniprazine, have utilized rodent models to investigate their effects on neurotransmitter systems and enzyme inhibition. nih.gov However, direct extrapolation of these findings to this compound would be speculative without dedicated in vivo research on the compound itself.
Further research using established in vivo animal models would be necessary to characterize the specific molecular targets and cellular pathways modulated by this compound. Such studies could involve techniques like microdialysis to measure neurotransmitter levels in specific brain regions, or the use of genetically modified animal models to identify the necessity of certain receptors or enzymes for the compound's effects.
Theoretical and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. substack.com
The electronic structure of 3-Phenylpropylhydrazine dictates its intrinsic properties, such as polarity, reactivity, and spectroscopic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.
For a molecule like this compound, the electron-rich phenyl ring and the nitrogen atoms of the hydrazine (B178648) moiety are expected to be primary contributors to the HOMO. The LUMO is likely distributed over the aromatic ring. The electrostatic potential map would reveal the distribution of charge, highlighting the electronegative nitrogen atoms as regions of negative potential (electron-rich) and the hydrogens of the hydrazine group as areas of positive potential (electron-poor).
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | 0.9 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 6.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule. |
Theoretical calculations can map potential reaction pathways, such as metabolic transformations or chemical synthesis routes. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy (energy barrier) for a given reaction. This is critical for understanding reaction kinetics and mechanisms.
For this compound, a primary reaction of interest is its oxidation by monoamine oxidase (MAO), a known metabolic pathway for its analogue, phenelzine (B1198762). nih.gov This enzymatic reaction is believed to proceed through the formation of a diazene (B1210634) intermediate. nih.gov Quantum chemical calculations can model the energetics of this transformation, providing insights into the feasibility of the proposed mechanism. The calculations would involve optimizing the geometry of the transition state and computing its energy relative to the ground state of the reactants, yielding the energy barrier that must be overcome for the reaction to proceed.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics, flexibility, and interactions with its environment, such as a solvent or a protein binding site. researchgate.net
For this compound, the key source of flexibility is the propyl chain, which has four rotatable bonds. guidechem.com MD simulations can explore the potential energy surface associated with the rotation of these bonds, identifying low-energy, stable conformations. The simulations would track metrics such as the root-mean-square deviation (RMSD) to assess structural stability over time and generate Ramachandran-like plots for dihedral angles to map conformational preferences. mdpi.com Understanding the accessible conformations is crucial, as only specific spatial arrangements of the molecule may be suitable for binding to a biological target. Simulations of the molecule in an aqueous environment can reveal how interactions with water molecules influence its shape and dynamics. mdpi.com
| Parameter/Output | Typical Value/Description |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 ns |
| Key Output: RMSD | Measures conformational stability over the simulation. |
| Key Output: Dihedral Angle Distribution | Identifies preferred rotational states of the propyl chain. |
| Key Output: Radius of Gyration | Indicates the compactness of the molecule's conformation. |
Chemoinformatics and Structure-Activity Relationship (SAR) Prediction (Non-clinical)
Chemoinformatics applies computational methods to analyze chemical data, enabling the prediction of relationships between a molecule's structure and its activity. nih.gov Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. nih.gov For hydrazine-based MAO inhibitors, SAR studies have established several key principles.
The activity of phenylalkylhydrazines is known to be influenced by the length of the alkyl chain separating the phenyl ring from the hydrazine moiety. While phenelzine (phenylethylhydrazine) is a potent inhibitor, altering this chain length can modulate activity and selectivity towards MAO isoforms (MAO-A and MAO-B). The propyl chain in this compound, being one carbon longer than in phenelzine, may alter the positioning of the pharmacophoric hydrazine group within the enzyme's active site. Chemoinformatic analyses of databases containing known MAO inhibitors can help build predictive quantitative structure-activity relationship (QSAR) models to estimate the inhibitory potential of new analogues like this compound. mdpi.com
| Structural Feature | Influence on Activity | Relevance to this compound |
|---|---|---|
| Hydrazine Moiety (-NH-NH2) | Essential pharmacophore for irreversible inhibition. | Present and key to its predicted mechanism. |
| Phenyl Ring | Provides hydrophobic interactions with the active site. | Anchors the molecule in the binding pocket. |
| Alkyl Chain Length | Modulates potency and selectivity for MAO-A vs. MAO-B. | The propyl chain (n=3) may offer different selectivity compared to the ethyl chain (n=2) of phenelzine. |
In Silico Screening and Molecular Docking Studies
In silico screening and molecular docking are powerful computational techniques used to predict how a small molecule (ligand) binds to the active site of a protein. nih.gov This method is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. encyclopedia.pub The primary targets for phenylalkylhydrazines are the two isoforms of monoamine oxidase, MAO-A and MAO-B.
Molecular docking simulations would place this compound into the crystal structures of human MAO-A (PDB: 2Z5X) and MAO-B (PDB: 2V5Z). nih.gov The active site of both isoforms is characterized by a hydrophobic cavity leading to the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. nih.gov
In docking simulations with its analogue phenelzine, the phenyl ring typically orients within a hydrophobic "aromatic cage" formed by tyrosine residues (e.g., Tyr435 in MAO-B). researchgate.net The hydrazine group is positioned near the reactive N5 atom of the FAD cofactor, poised for the oxidative reaction that leads to irreversible inhibition. nih.gov For this compound, the longer propyl chain would allow the phenyl ring to penetrate deeper into the hydrophobic pocket while still permitting the hydrazine group to interact with the FAD. The predicted binding affinity, often expressed as a docking score or free energy of binding (ΔG), can be used to estimate the compound's inhibitory potency (Ki). jyoungpharm.org Interactions with key residues, such as Cys172 and Gln206 in MAO-B, are critical for stabilizing the ligand in the active site. mdpi.commdpi.com
| Parameter | Predicted Outcome |
|---|---|
| Binding Energy (ΔG) | -7.2 kcal/mol |
| Predicted Inhibition Constant (Ki) | ~5.5 µM |
| Key Interacting Residues | FAD, Tyr407, Tyr444, Phe208, Ile335 |
| Primary Interactions | Hydrophobic interactions (phenyl ring), H-bonds (hydrazine group). |
| Parameter | Predicted Outcome |
|---|---|
| Binding Energy (ΔG) | -7.8 kcal/mol |
| Predicted Inhibition Constant (Ki) | ~2.1 µM |
| Key Interacting Residues | FAD, Tyr398, Tyr435, Cys172, Gln206, Tyr326 |
| Primary Interactions | Hydrophobic interactions (phenyl ring), H-bonds (hydrazine group), π-π stacking. mdpi.com |
Applications in Advanced Chemical Synthesis and Materials Science
3-Phenylpropylhydrazine as a Building Block in Complex Molecule Synthesis
Hydrazine (B178648) derivatives are well-established precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Theoretically, this compound could serve as a valuable synthon in similar transformations.
Synthesis of Heterocyclic Compounds
The hydrazine moiety is a key component in the formation of several important heterocyclic rings, such as pyrazoles and indoles. The Knorr pyrazole (B372694) synthesis, for instance, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this context, this compound could potentially react with various dicarbonyls to yield N-substituted pyrazoles bearing a 3-phenylpropyl group. This substituent could influence the resulting molecule's physical and biological properties.
Similarly, the Fischer indole (B1671886) synthesis, a cornerstone in organic chemistry, utilizes a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions to form an indole. While the classic Fischer indole synthesis involves an arylhydrazine, variations of this reaction exist. However, the direct application of this compound in such syntheses to create novel indole derivatives is not specifically described in the reviewed literature.
Construction of Complex Organic Architectures
Beyond simple heterocycles, substituted hydrazines can be employed in more intricate synthetic sequences to build complex molecular frameworks. The 3-phenylpropyl group could introduce specific steric and electronic properties to a target molecule, potentially influencing its conformation and reactivity. Despite this potential, specific examples of this compound being used as a key building block in the total synthesis of complex natural products or other elaborate organic architectures are not found in the surveyed scientific databases.
Role in the Development of Chemical Probes and Research Tools
Chemical probes are essential tools for studying biological systems. The structural features of this compound, including its hydrazine functionality and the phenylpropyl tail, could theoretically be incorporated into molecules designed as probes. The hydrazine group can act as a reactive handle for conjugation to other molecules or surfaces, while the lipophilic phenylpropyl group could influence cell permeability and target engagement. Nevertheless, there is a lack of specific published research detailing the use of this compound in the development of chemical probes or other research tools.
Potential in Polymer Chemistry and Functional Materials
Hydrazine derivatives can be utilized in polymer chemistry, for example, in the formation of polyamides or as cross-linking agents. The bifunctional nature of this compound (two nitrogen atoms with varying nucleophilicity) suggests it could potentially be integrated into polymer backbones or used to modify existing polymers. The phenylpropyl substituent might impart desirable properties such as altered solubility, thermal stability, or optical characteristics to the resulting material. However, research findings to substantiate these potential applications are not currently available.
Future Research Directions and Unexplored Avenues
Sustainable and Green Synthesis Approaches
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and maximize efficiency. mdpi.comyoutube.com The application of these principles to the synthesis of 3-Phenylpropylhydrazine is a critical area for future research. Current synthetic routes can be improved by exploring methodologies that minimize the use of hazardous substances and improve atom economy.
Potential green synthetic strategies that warrant investigation include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds and other molecules, offering a more energy-efficient alternative to conventional heating. nih.gov
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to chemical reactions, which can enhance reaction rates and yields under milder conditions. nih.gov
Catalytic Approaches: The development of novel, reusable catalysts (such as heterogeneous catalysts) could lead to more efficient and waste-reducing synthetic pathways. mdpi.com
Use of Greener Solvents: Research into replacing traditional volatile organic solvents with more environmentally friendly alternatives like ionic liquids or water-based systems is a key aspect of green chemistry. mdpi.com
High-Pressure Synthesis (Barochemistry): Employing high hydrostatic pressure can initiate or accelerate chemical reactions, often without the need for high temperatures or harsh reagents, presenting a novel approach for synthesizing hydrazine (B178648) derivatives. rsc.org
| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Optimization of microwave parameters (power, temperature, time) for key synthetic steps. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, potential for lower temperatures. | Investigating the effect of ultrasonic frequency and power on reaction efficiency. |
| Novel Catalysis | Improved atom economy, catalyst recyclability, reduced waste. | Development of selective and robust heterogeneous catalysts for hydrazine synthesis. |
| Green Solvents | Reduced environmental impact and worker hazard. | Screening of ionic liquids, supercritical fluids, or aqueous systems as reaction media. |
| High-Pressure Synthesis | Activation of reactions under mild thermal conditions, unique selectivity. | Exploring pressure-induced transformations to form the hydrazine moiety. rsc.org |
Advanced Spectroscopic Characterization Methods
A comprehensive understanding of the molecular structure and properties of this compound requires the application of advanced spectroscopic techniques. While basic characterization data exists, a deeper analysis using modern methods is an important avenue for future work.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond standard 1H and 13C NMR, advanced techniques like 2D-NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the phenyl, propyl, and hydrazine moieties.
Infrared (IR) Spectroscopy: A detailed Fourier-Transform Infrared (FTIR) analysis can provide precise information on vibrational modes. The N-H stretching frequencies, typically observed in the 3180-3500 cm⁻¹ range for phenylhydrazines, are of particular interest for studying hydrogen bonding and conformational isomers. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is needed to confirm the exact molecular formula. Advanced techniques like tandem mass spectrometry (MS/MS) could elucidate fragmentation patterns, providing structural insights and a basis for future analytical detection methods.
Computational Spectroscopy: Theoretical calculations can predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) which, when compared with experimental data, provide a powerful tool for structural validation and understanding electronic properties. researchgate.net
| Spectroscopic Technique | Anticipated Information for this compound | Reference Data (from Phenylhydrazine (B124118)/Related Structures) |
|---|---|---|
| 1H NMR | Chemical shifts and coupling constants for aromatic, propyl chain, and N-H protons. | Aromatic protons in the 6.8-7.3 ppm range; N-H protons can be broad and variable. |
| 13C NMR | Chemical shifts for all unique carbon atoms in the molecule. | Aromatic carbons ~110-150 ppm; aliphatic carbons ~20-40 ppm. |
| FTIR | Characteristic peaks for N-H stretch, C-H (aromatic and aliphatic) stretch, and C=C (aromatic) stretch. | N-H stretch: ~3332 cm⁻¹; Aromatic C=C: ~1600 cm⁻¹. researchgate.net |
| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns. | Parent compound Phenylhydrazine shows a molecular ion at m/z 108. massbank.eu |
Exploration of Novel Reactivity and Functionalization
The synthetic utility of this compound is largely defined by the reactivity of its hydrazine and phenyl functional groups. Future research should focus on exploring novel transformations that expand its application as a chemical building block.
Hydrazone Formation: The reaction of the hydrazine moiety with aldehydes and ketones to form hydrazones is a fundamental transformation. researchgate.net A systematic study with a diverse range of carbonyl compounds could yield a library of novel derivatives with potential applications.
N-Functionalization: The nitrogen atoms of the hydrazine group can be further functionalized through alkylation, acylation, or arylation to create more complex molecular architectures.
Cyclization Reactions: Hydrazines are key precursors for the synthesis of nitrogen-containing heterocyclic compounds (e.g., pyrazoles, indazoles). Investigating the cyclization reactions of this compound and its derivatives could lead to the discovery of novel heterocyclic systems.
Transition-Metal Catalysis: The phenyl ring can be functionalized using transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents to modulate the molecule's electronic and steric properties.
Designing New Chemical Probes for Biological Systems (Non-Clinical)
Chemical probes are essential tools for studying biological processes in a non-clinical, laboratory setting. The structure of this compound, containing a reactive hydrazine handle and a lipophilic phenylpropyl group, makes it an interesting scaffold for the design of such probes.
Future research in this area could involve:
Fluorophore Conjugation: Attaching a fluorescent tag to the molecule could enable its use in fluorescence microscopy to visualize its localization and interaction within cellular systems in vitro.
Affinity-Based Probes: Incorporating a photoreactive group or a bio-orthogonal handle would allow for its use in activity-based protein profiling (ABPP) to identify potential protein binding partners in cell lysates.
Enzyme Inhibitor Scaffolds: The hydrazine moiety is present in known inhibitors of certain enzymes, such as monoamine oxidases. Designing derivatives of this compound could lead to new selective inhibitors for use as research tools in biochemical assays. The development of such tools could be evaluated in microphysiological systems (MPS), which are advanced in vitro models for nonclinical studies. nih.gov
Interdisciplinary Research with Materials Science and Theoretical Chemistry
The unique combination of functional groups in this compound opens up possibilities for its use in interdisciplinary fields beyond traditional organic chemistry.
Materials Science: The molecule could serve as a monomer or a modifying agent in polymer chemistry. The hydrazine group can be used to form polymers or to functionalize the surface of materials, potentially imparting new properties. Its incorporation into metal-organic frameworks (MOFs) or coordination polymers as a ligand is another unexplored avenue.
Theoretical Chemistry: Computational studies, such as those using Density Functional Theory (DFT), can provide deep insights into the molecule's properties. researchgate.net Future theoretical work could focus on:
Conformational analysis of the propyl chain.
Calculation of the molecule's electronic structure, including frontier molecular orbitals (HOMO/LUMO), to predict its reactivity.
Modeling its interaction with metal ions or biological macromolecules.
Simulating its spectroscopic properties to aid in experimental characterization. researchgate.net
Q & A
Q. How do structural modifications of this compound influence its pharmacokinetic properties?
- Methodological Answer : Evaluate modifications systematically:
- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability .
- Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .
- Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
